8-(Benzylamino)quinoline
Overview
Description
8-(Benzylamino)quinoline is a synthetic compound that has gained significant attention in the field of scientific research. It is a heterocyclic organic compound that contains both nitrogen and carbon atoms in its structure. The compound has been found to possess a range of biological activities, making it an attractive target for researchers in various fields.
Scientific Research Applications
Chemical Transformations and Biological Potential
8-(Benzylamino)quinoline derivatives demonstrate a range of chemical transformations with potential biological applications. Méndez et al. (2001) studied 4-N-arylamino-4-(8-quinolinyl)-1-butenes and 3-aryl-2-(8-quinolinyl)-4-thiazolidinones, revealing various chemical reactions, such as N-furoylation, N-allylation, and intramolecular cychsation, which may produce new C-8 substituted quinolines with potential biological activity (Méndez, Kouznetsov, Poveda, Yolacan, Öcal, & Aydogan, 2001).
Anticancer Properties
Quinoline compounds, which include 8-(Benzylamino)quinoline, have been identified as effective anticancer agents. Solomon & Lee (2011) discuss quinoline's role in cancer drug discovery, noting its effectiveness against various cancer cells and its versatility in synthesizing structurally diverse derivatives (Solomon & Lee, 2011).
Apoptosis Induction in Leukemia
Shenoy et al. (2007) studied a quinoline derivative, MDPTQ, which induced apoptosis in leukemia cell lines through increased reactive oxygen species (ROS). This suggests the potential use of 8-(Benzylamino)quinoline derivatives in leukemia therapy (Shenoy, Vasania, Gopal, & Mehta, 2007).
Debenzylation Reactions
Paliakov & Strekowski (2004) explored the debenzylation of benzylamino groups in quinolines. This reaction is vital in chemical synthesis, offering avenues for creating new quinoline-based compounds (Paliakov & Strekowski, 2004).
Antifolate Anticancer Activity
Loriga et al. (1996) synthesized quinoxalines with substituted benzylamino groups, demonstrating in vitro anticancer activity. This highlights the potential of 8-(Benzylamino)quinoline analogs in cancer treatment (Loriga, Fiore, Sanna, & Paglietti, 1996).
Role in Chemical Synthesis
Further research by Moores et al. (1988) and Kwak et al. (2011) showcases the use of benzylaminoquinoline in various chemical syntheses, indicating its significance in the creation of novel compounds (Moores, Scriven, Smalley, & Suschitzky, 1988), (Kwak, Kim, & Chang, 2011).
Bioactive Quinoline Derivatives
Ajani, Iyaye, & Ademosun (2022) reviewed the advances in chemistry and pharmacological applications of quinoline motifs, including benzylaminoquinoline, revealing their significance in drug development (Ajani, Iyaye, & Ademosun, 2022).
properties
IUPAC Name |
N-benzylquinolin-8-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2/c1-2-6-13(7-3-1)12-18-15-10-4-8-14-9-5-11-17-16(14)15/h1-11,18H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NECSJPFLHHVBGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=CC3=C2N=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20430805 | |
Record name | 8-(Benzylamino)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20430805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Benzylamino)quinoline | |
CAS RN |
37385-01-6 | |
Record name | 8-(Benzylamino)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20430805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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